Ethyl 2-[(4-fluorobenzoyl)amino]benzoate
Description
Ethyl 2-[(4-fluorobenzoyl)amino]benzoate (CAS: 1260644-01-6) is a synthetic organic compound with the molecular formula C₁₆H₁₄FNO₃ . Its structure comprises:
- A benzoate ester backbone (ethyl ester linked to a benzene ring).
- An amino group at the ortho position of the benzoate ring.
- A 4-fluorobenzoyl group attached via the amino linkage.
This compound is part of a broader class of fluorinated benzoate derivatives, which are studied for their diverse biological activities, including antimicrobial and enzyme inhibition properties. Its structural features make it a candidate for pharmacological optimization, particularly in modifying solubility, bioavailability, and target binding efficiency.
Properties
Molecular Formula |
C16H14FNO3 |
|---|---|
Molecular Weight |
287.28g/mol |
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14FNO3/c1-2-21-16(20)13-5-3-4-6-14(13)18-15(19)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
INDPFRWDIGKZRI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomerism: Ethyl 4-[(4-fluorobenzoyl)amino]benzoate
The para-substituted isomer, ethyl 4-[(4-fluorobenzoyl)amino]benzoate (CAS: 1260644-01-6), shares the same molecular formula but differs in the substitution position of the 4-fluorobenzoyl-amino group (para vs. ortho). Key differences include:
- Crystal Packing: Evidence from crystallographic studies on similar diphenylamine derivatives (e.g., ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate) suggests that substituent position significantly impacts molecular packing and intermolecular interactions .
Trifluoroacetyl vs. Fluorobenzoyl Substitution
Ethyl 4-[(trifluoroacetyl)amino]benzoate (CAS: 24676-69-5) replaces the 4-fluorobenzoyl group with a trifluoroacetyl moiety. This substitution:
- Enhances electrophilicity due to the electron-withdrawing trifluoroacetyl group.
- May reduce metabolic stability , as trifluoroacetyl groups are prone to hydrolysis.
- No direct biological data are available, but trifluoroacetyl derivatives are often used in prodrug design .
Halogen Substitution Variations
- Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (CAS: 6119-09-1): Incorporation of a bromophenylacetyl group increases molecular weight (C₁₇H₁₆BrNO₃) and lipophilicity (logP ≈ 5.99), which may enhance membrane permeability but reduce aqueous solubility .
Quorum Sensing (QS) Inhibition
- Ethyl (4-fluorobenzoyl) acetate (Compound 32b, IC₅₀ = 23 µM) demonstrates superior QS inhibition compared to other analogs in its series. Ethyl 2-[(4-fluorobenzoyl)amino]benzoate is structurally related but lacks direct activity data; however, the amino benzoate scaffold may reduce potency compared to acetyl derivatives due to altered hydrogen bonding .
- 2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM) and 4-nitro-pyridine-N-oxide (active at 100 µM) highlight that minor structural changes (e.g., imidazole rings vs. benzoate esters) drastically affect QS inhibition .
Antioxidant and Antifungal Activity
- 2-(diethyl amino) ethyl 4-(4-fluorophenylsulfonamido) benzoate 127: Exhibits antioxidant activity via radical scavenging and DPPH assays. The sulfonamide group and diethyl amino ethyl ester side chain contribute to this activity, which is absent in the target compound .
- N-(3-(9H-carbazol-4-yloxy)-hydroxypropyl)-4-fluoro-N-isopropylbenzenesulfonamide 126 : Shows antifungal activity surpassing Ketoconazole, emphasizing the role of sulfonamide and fluorinated aromatic groups in fungal inhibition .
Antibacterial Activity in Marine Derivatives
- Pyranyl benzoate analogs (e.g., compounds 128–131) isolated from marine bacteria demonstrate that the presence of a dihydro-methyl-2H-pyran-2-yl propanoate system is critical for antibacterial activity.
Reactivity in Polymer Chemistry
- Ethyl 4-(dimethylamino)benzoate outperforms 2-(dimethylamino)ethyl methacrylate in resin cements, achieving higher degrees of conversion and better physical properties. This highlights the superior reactivity of benzoate esters with dimethylamino groups compared to methacrylate derivatives .
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